1-苄基-3-硝基-1H-吡唑烯

描述

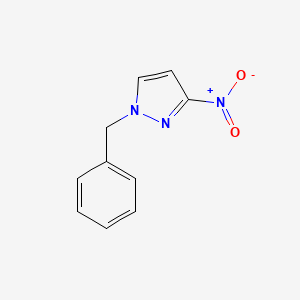

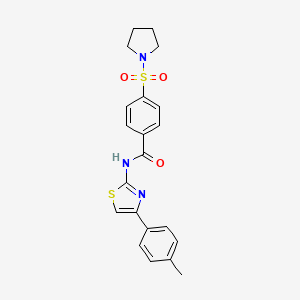

“1-benzyl-3-nitro-1H-pyrazole” is a chemical compound with the molecular formula C10H9N3O2 . It is a derivative of pyrazole, a five-membered heterocycle containing two nitrogen atoms . The compound is part of a large library of heterocyclic compounds that have promising agro-chemical, fluorescent, and biological potencies .

Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-benzyl-3-nitro-1H-pyrazole”, has been a subject of extensive research . Various synthetic approaches have been developed, including the use of new or advanced catalysts and environmentally friendly procedures . These methods often involve the reaction of diarylhydrazones and vicinal diols .

Molecular Structure Analysis

The molecular structure of “1-benzyl-3-nitro-1H-pyrazole” is characterized by a pyrazole ring, which is a five-membered aromatic heterocyclic compound with two adjacent nitrogen atoms . The aromatic nature of pyrazole systems arises from the delocalization of pi electrons over the ring .

Chemical Reactions Analysis

Pyrazole derivatives, including “1-benzyl-3-nitro-1H-pyrazole”, can undergo various chemical reactions. For instance, they can participate in [3 + 2] cycloaddition reactions with terminal alkynes to form pyrazoles . They can also undergo oxidation reactions to form a wide variety of pyrazoles .

科学研究应用

结构分析

- 对3,5-二甲基-1-(4-硝基苯基)-1H-吡唑的研究揭示了有趣的结构特征。该衍生物中的苯环相对于吡唑环发生扭曲,硝基团几乎与苯环共面。这表明在材料科学和分子工程中具有潜在的应用 (Tiekink, Wardell, & Wardell, 2012)。

合成与功能化

- 描述了一种合成烯丙基化和苄基化吡唑的通用方法,突出了吡唑化合物(如1-苄基-3-硝基-1H-吡唑)在化学合成中的多功能性。该方法扩展了吡唑的C-H功能化的范围,超出了芳基化反应 (Bae, Jang, Jung, & Joo, 2015)。

晶体学研究

- 结构上与1-苄基-3-硝基-1H-吡唑相似的化合物4-溴-1-[2,6-二氯-4-(三氟甲基)苯基]-5-(4-硝基亚苄基氨基)-1H-吡唑-3-腈的晶体学分析显示吡唑环与硝基取代苯环共面。这些信息对于理解分子几何形状和在晶体工程中的潜在应用很有价值 (Yang & Li, 2008)。

金属有机框架

- 使用基于吡唑的配体的吡唑盐桥金属有机骨架表现出较高的热稳定性和化学稳定性,表明1-苄基-3-硝基-1H-吡唑在制备稳定的高表面积材料中具有潜力 (Colombo et al., 2011)。

安全和危害

The safety data sheet for a related compound, “3-Nitro-1H-pyrazole”, suggests that it is harmful if swallowed and causes serious eye damage . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Personal protective equipment, including chemical impermeable gloves, should be worn when handling the compound .

未来方向

Given the promising properties of pyrazole derivatives, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles . Future research may focus on these areas to develop more promising pyrazoles.

属性

IUPAC Name |

1-benzyl-3-nitropyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-13(15)10-6-7-12(11-10)8-9-4-2-1-3-5-9/h1-7H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQVFBBHWLZERQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-nitro-1H-pyrazole | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-chlorophenyl)-N-(4-ethoxyphenyl)-3-(methylthio)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2775737.png)

![1-(1H-indol-3-yl)-2-[(E)-2-(2-nitrophenyl)ethenyl]sulfonyl-1H-isoquinoline](/img/structure/B2775739.png)

![6-[4-(2,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-N,N-dimethylpyridazin-3-amine](/img/structure/B2775740.png)

![2-(3,3-Dimethyl-2-oxobutyl)-6-(2,4-dimethylphenyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2775742.png)

![4-{2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}-1,3-thiazol-2-amine](/img/structure/B2775747.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(4-fluorophenyl)acetamide hydrochloride](/img/structure/B2775748.png)

![Ethyl 5-({4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}carbonyl)-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B2775754.png)

![2-Chloro-N-[1-(1-oxophthalazin-2-yl)propan-2-yl]propanamide](/img/structure/B2775760.png)